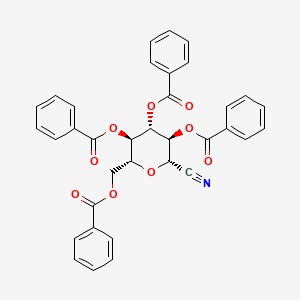

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide

説明

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is a derivative of D-glucopyranose, a monosaccharide. This compound is characterized by the presence of benzoyl groups at the 2, 3, 4, and 6 positions of the glucopyranose ring and a cyanide group attached to the anomeric carbon. It is commonly used in organic synthesis and carbohydrate chemistry due to its reactivity and stability.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide typically involves the protection of the hydroxyl groups of D-glucopyranose with benzoyl groups. This can be achieved by reacting D-glucopyranose with benzoyl chloride in the presence of a base such as pyridine. The resulting tetra-O-benzoyl derivative is then treated with a cyanide source, such as trimethylsilyl cyanide, to introduce the cyanide group at the anomeric position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The benzoyl groups can undergo oxidation reactions, leading to the formation of benzoic acid derivatives.

Reduction: The cyanide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl amine.

Substitution: Various substituted glucopyranosyl derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide is widely employed as an intermediate in the synthesis of complex carbohydrates and glycosides. The benzoyl groups protect the hydroxyl functionalities of the glucopyranose ring, allowing for selective reactions that facilitate further functionalization. This property makes it valuable in carbohydrate chemistry where precise modifications are often required.

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in the development of glycosylated drugs. Glycosylation can enhance the pharmacological properties of compounds by improving their solubility and bioavailability. Recent studies have indicated that derivatives of glucopyranosyl compounds exhibit significant anticancer activities. For instance, certain glucopyranosyl-conjugated benzyl derivatives have shown potent antiproliferative effects against colorectal cancer cells (HCT-116), comparable to established chemotherapeutic agents like 5-fluorouracil .

Enzyme Mechanism Studies

The compound is also utilized in studying enzyme mechanisms and carbohydrate-protein interactions. Its ability to undergo nucleophilic substitution reactions allows researchers to explore how enzymes interact with glycosides and other carbohydrate derivatives. This research can provide insights into enzyme specificity and catalytic mechanisms.

Antioxidant Properties

Research has suggested that glucopyranosyl derivatives may possess antioxidant properties. These compounds can inhibit oxidative stress-related damage by scavenging free radicals. The structural modifications at various positions significantly influence their biological activity and therapeutic index .

Anticancer Activity

A study highlighted the anticancer potential of glucopyranosyl derivatives similar to 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells rather than necrosis. The findings indicated that structural modifications at the para-position of the benzyl moiety significantly impacted cytotoxicity.

Enzyme Interaction Studies

Another case study focused on the interaction of this compound with specific enzymes involved in carbohydrate metabolism. By employing techniques such as molecular docking and kinetic assays, researchers were able to elucidate the binding affinities and mechanisms through which these compounds influence enzyme activity .

作用機序

The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide involves its reactivity towards nucleophiles and electrophiles. The benzoyl groups provide steric protection to the glucopyranose ring, while the cyanide group can participate in nucleophilic addition reactions. The compound can interact with enzymes and proteins through its functional groups, influencing biochemical pathways and molecular targets.

類似化合物との比較

- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

- 2,3,4,6-Tetra-O-acetyl-D-glucopyranose

- 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose

Comparison: 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity compared to its analogs. The benzoyl groups provide stability and protection, making it suitable for various synthetic applications. In contrast, the benzyl and acetyl derivatives are more commonly used for different types of glycosylation reactions and protecting group strategies.

生物活性

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide is a glycoside compound characterized by a cyanide group attached to a fully benzoylated glucopyranosyl moiety. Its molecular formula is C₃₁H₂₇O₁₁N, with a molecular weight of approximately 605.59 g/mol. This compound has garnered interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

The compound is synthesized through the protection of hydroxyl groups on glucose derivatives, allowing for selective reactions that facilitate further functionalization. The stability of the benzoyl protecting groups enables the compound to undergo nucleophilic substitution reactions where the cyanide can be replaced by various nucleophiles. Hydrolysis under acidic or basic conditions can lead to the release of benzoyl groups and the formation of β-D-glucopyranosyl derivatives .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of glucopyranosyl derivatives. For instance, compounds similar to 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide have shown significant antiproliferative activity against various cancer cell lines. In particular, one study reported that glucopyranosyl-conjugated benzyl derivatives exhibited potent inhibitory effects on colorectal cancer cells (HCT-116), comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) with improved selectivity towards cancer cells .

The mechanism by which these compounds exert their biological effects often involves inducing apoptotic cell death rather than necrosis. For example, in vitro assays demonstrated that certain glucopyranosyl derivatives triggered early and late apoptosis in treated cancer cells . The structural modifications at the para-position of the benzyl moiety significantly influenced the cytotoxicity and therapeutic index of these compounds .

Table 1: Summary of Antiproliferative Activity

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide | HCT-116 | Not specified | Induces apoptosis |

| Benzyl glucopyranosyl derivative (8d) | HCT-116 | Comparable to 5-FU | Induces apoptotic cell death |

| 4-amino-3-(β-D-glucopyranosyl)-5-phenyl-1H-pyrazole | Rabbit muscle GPb | 565 | Moderate inhibitor |

The data indicates that while specific IC50 values for 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide are not well-documented, related compounds show promising anticancer activity through apoptosis induction .

特性

IUPAC Name |

[(2R,3R,4R,5S,6S)-3,4,5-tribenzoyloxy-6-cyanooxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H27NO9/c36-21-27-29(43-33(38)24-15-7-2-8-16-24)31(45-35(40)26-19-11-4-12-20-26)30(44-34(39)25-17-9-3-10-18-25)28(42-27)22-41-32(37)23-13-5-1-6-14-23/h1-20,27-31H,22H2/t27-,28+,29-,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHRAWZFZMGIKG-JWXZHISWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457830 | |

| Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286369-05-9 | |

| Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。